Dihydronovobiocin

概要

説明

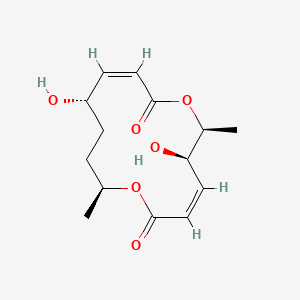

Dihydronovobiocin is a coumarin antibiotic and a derivative of novobiocin. It is known for its antibacterial properties and is effective against a range of bacteria, including Staphylococcus aureus, Streptococcus haemolyticus, Diplococcus pneumoniae, Salmonella typhosa, Klebsiella pneumoniae, and Pasteurella multocida . This compound inhibits the DNA gyrase subunit B, making it a potent antibacterial agent .

作用機序

生化学分析

Biochemical Properties

Dihydronovobiocin interacts with DNA gyrase subunit B, a type II topoisomerase found in bacteria . This interaction inhibits the ATPase activity of the enzyme, thereby preventing the supercoiling of DNA, a critical step in DNA replication . The nature of this interaction is competitive, with this compound acting as an inhibitor .

Cellular Effects

This compound’s inhibition of DNA gyrase affects various cellular processes. By preventing DNA supercoiling, it disrupts DNA replication, leading to the cessation of bacterial cell growth

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with DNA gyrase subunit B . By binding to this enzyme, this compound inhibits its ATPase activity, preventing the energy transduction necessary for DNA supercoiling . This disruption of DNA supercoiling halts DNA replication, thereby inhibiting bacterial cell growth .

Metabolic Pathways

Its primary known action is the inhibition of DNA gyrase subunit B

準備方法

合成経路と反応条件: ジヒドロノボビオシンの合成には、ノボビオシンの水素化が含まれます。 このプロセスは通常、ノボビオシンをエタノールまたはメタノールなどの適切な溶媒に溶解し、次に制御された条件下でパラジウム触媒を用いて水素化することにより行われます . この反応は、室温および大気圧下で、所望の水素化レベルが達成されるまで行われます。

工業的製造方法: ジヒドロノボビオシンの工業的製造は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、一貫した製品品質と収率を確保するために、大型反応器と連続水素化システムの使用が含まれます。 温度、圧力、触媒濃度などの反応条件は、プロセスの効率を最大限に高めるように最適化されます .

化学反応の分析

反応の種類: ジヒドロノボビオシンは、次のようないくつかの種類の化学反応を起こします。

酸化: ジヒドロノボビオシンは、さまざまな酸化生成物を生成するために酸化することができます。 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: この化合物は、さらに還元されて、より水素化された誘導体を生成することができます。

置換: ジヒドロノボビオシンは、特にヒドロキシル基とアミド基で置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 酸性媒体中の過酸化水素、または中性またはわずかにアルカリ性媒体中の過マンガン酸カリウム。

還元: パラジウム触媒存在下での水素ガス。

置換: 酸性または塩基性条件下でのアミンやアルコールなどのさまざまな求核剤。

生成される主な生成物:

酸化: ヒドロキシル化またはケトン誘導体の生成。

還元: より水素化された誘導体の生成。

置換: 置換アミドまたはエーテルの生成。

科学的研究の応用

ジヒドロノボビオシンは、次のような幅広い科学研究アプリケーションを持っています。

類似化合物との比較

ジヒドロノボビオシンは、ノボビオシン、クロロビオシン、クマリンマイシンA1などの他の化合物を含むアミノクマリン系抗生物質の一種です . これらの類似化合物と比較して、ジヒドロノボビオシンは、特定の細菌株に対する安定性と効力を高める独自のヒドロゲン化構造を持っています .

類似化合物:

ノボビオシン: 作用機序が似ていますが、より水素化されていないアミノクマリン系抗生物質。

クロロビオシン: 塩素置換基を持つ別のアミノクマリン系抗生物質。 特定の細菌に対する効力が高い。

クマリンマイシンA1: より幅広い活性を示す二量体アミノクマリン系抗生物質.

ジヒドロノボビオシンの独自の構造と強力な抗菌活性は、科学研究や潜在的な治療用途において価値のある化合物となっています。

特性

IUPAC Name |

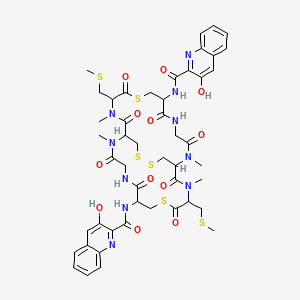

[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h9-14,23,25-26,29,34-36H,7-8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYCENBZIMIWTM-KGSXXDOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316470 | |

| Record name | Dihydronovobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29826-16-2 | |

| Record name | Dihydronovobiocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29826-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydronovobiocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029826162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydronovobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dihydronovobiocin?

A1: this compound, similar to its parent compound novobiocin, acts as a DNA gyrase inhibitor. [, ] Specifically, it targets the B subunit of DNA gyrase (GyrB), an essential bacterial enzyme responsible for controlling DNA supercoiling. [] This inhibition ultimately disrupts bacterial DNA replication and repair, leading to cell death.

Q2: How effective is this compound in inhibiting DNA gyrase compared to other known inhibitors?

A2: Research using a scintillation proximity assay demonstrated that this compound exhibits potent inhibition of DNA gyrase. [] Its 50% inhibitory concentration (IC50) was determined to be 64 nM, indicating strong binding affinity to GyrB. [] This potency is comparable to novobiocin (IC50 of 42 nM) and the cyclothialidine analog GR122222X (IC50 of 11 nM). []

Q3: Beyond antibacterial activity, has this compound shown activity against other targets?

A3: Interestingly, this compound has been shown to interact with LC3A, a protein involved in autophagy. [] This interaction suggests potential for this compound, or its derivatives, as tools to study autophagy pathways. []

Q4: Has this compound been chemically modified, and if so, what is the significance of these modifications?

A4: Yes, microbial biotransformation studies have successfully produced 11-hydroxythis compound from this compound using a novel soil actinomycete. [] This method provides an advantage over chemical oxidation, which results in a mixture of 11-hydroxy and 11-oxonovobiocin. [] The impact of this specific modification on biological activity requires further investigation.

Q5: Are there any established analytical methods for studying this compound?

A5: Early research utilized paper chromatography for the analysis of this compound. [] While this method provided a foundation for separation and identification, more modern techniques like HPLC or mass spectrometry are likely employed in current research for improved sensitivity and accuracy.

Q6: Is there any information available regarding the stability of this compound?

A6: While specific stability data for this compound is limited within the provided research, the development of a scintillation proximity assay suggests its compatibility with common solvents like dimethyl sulfoxide (DMSO) at concentrations up to 5% (v/v). [] This finding hints at potential stability under specific conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)

![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

![2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester](/img/structure/B3025938.png)

![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)

![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)

![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)

![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)